6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid
Overview
Description
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is a compound that features a piperazine ring attached to a pyridine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid typically involves the reaction of 4-methylpiperazine with a pyridine carboxylic acid derivative. One common method involves the use of an acyl chloride intermediate, which reacts with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The piperazine ring can enhance the compound’s binding affinity to its target, while the pyridine carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Contains a piperazine ring and is used as a tyrosine kinase inhibitor for cancer treatment.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Uniqueness
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid is unique due to its specific combination of a piperazine ring and a pyridine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(13-10)12(16)17/h2-4H,5-9H2,1H3,(H,16,17) |
InChI Key |
PFCNCXUFRWZONM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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